molecular formula C15H17NO4 B1141886 Z-1,2-CIS-ACHEC-OH CAS No. 124753-65-7

Z-1,2-CIS-ACHEC-OH

Cat. No.: B1141886
CAS No.: 124753-65-7
M. Wt: 275.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-1,2-CIS-ACHEC-OH, also known as (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. It is a white crystalline powder with a melting point of 118-124°C and a boiling point of 488.7°C at 760 mmHg. This compound is primarily used in research and industrial applications, particularly in the field of amino acids and their derivatives.

Preparation Methods

The synthesis of Z-1,2-CIS-ACHEC-OH typically involves the reaction of CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID with benzyl chloroformate . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Z-1,2-CIS-ACHEC-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Z-1,2-CIS-ACHEC-OH has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study enzyme interactions and protein structures. In medicine, it may be investigated for its potential therapeutic properties, although it is not currently used for therapeutic purposes. Industrially, it is used in the production of amino acid derivatives and other specialty chemicals.

Mechanism of Action

The mechanism of action of Z-1,2-CIS-ACHEC-OH involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Z-1,2-CIS-ACHEC-OH can be compared with other similar compounds, such as Z-1,2-CIS-ACHC-OH and other cis-trans isomers. These compounds share similar structural features but may differ in their chemical properties and reactivity . The uniqueness of this compound lies in its specific configuration and the resulting chemical behavior, which can be advantageous in certain research and industrial applications.

Biological Activity

Z-1,2-CIS-ACHEC-OH is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a derivative of acetylcholinesterase (AChE) inhibitors, which play a crucial role in neurodegenerative diseases such as Alzheimer's. The compound's structural properties allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily revolves around its inhibition of AChE. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Key Findings:

  • Inhibition Potency : Studies have shown that this compound exhibits significant inhibitory effects on AChE with IC50 values in the low micromolar range. For instance, certain analogs have demonstrated IC50 values as low as 39 nM against AChE, indicating strong potency comparable to established inhibitors like donepezil .
  • Selectivity : The compound shows selectivity towards AChE over butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B), which is beneficial for minimizing side effects associated with broader inhibition profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure of this compound can significantly affect its biological activity. For example:

  • Substituents : Electron-withdrawing groups on the aromatic ring enhance AChE inhibitory activity.
  • Isomeric Forms : The Z isomer has been shown to have different inhibitory potencies compared to its E counterpart, with some studies noting a decrease in activity upon photoisomerization .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

  • Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. The compound's ability to enhance acetylcholine levels contributed to improved cell viability .
  • Anti-cancer Activity : Recent investigations have suggested potential anti-cancer properties for this compound. It was found to inhibit the growth of various cancer cell lines with IC50 values below 40 μM, indicating significant cytotoxic effects against tumor cells while sparing normal cells .

Table 1: Inhibitory Activity of this compound Against AChE

CompoundIC50 (µM)Selectivity Ratio (AChE/BChE)
This compound0.03910
Donepezil0.1788
E-isomer0.0787

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-714.3This compound
A54934.3This compound
HeLa>100Control

Properties

IUPAC Name

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAZWPFGHTXNZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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